molecular formula C10H20N2O2S B13336604 2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane

2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane

Cat. No.: B13336604
M. Wt: 232.35 g/mol
InChI Key: PGIVYDQQXQDPEM-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-2,9-diazaspiro[55]undecane is a spiro compound characterized by a unique structure that includes a spiro junction between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane typically involves the formation of the spiro junction through cyclization reactions. One common method involves the reaction of a suitable precursor with a sulfonylating agent under controlled conditions to introduce the methylsulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization and sulfonylation processes .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxane-1,3-dithiane spiranes
  • Bis(1,3-oxathiane) spiranes
  • 1,3-Dioxane-1,3-dithiane spiranes

Uniqueness

2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane is unique due to its specific spiro structure and the presence of the methylsulfonyl group. This combination of features distinguishes it from other spiro compounds and contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-methylsulfonyl-2,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C10H20N2O2S/c1-15(13,14)12-8-2-3-10(9-12)4-6-11-7-5-10/h11H,2-9H2,1H3

InChI Key

PGIVYDQQXQDPEM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC2(C1)CCNCC2

Origin of Product

United States

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